molecular formula C₁₇H₂₀O₄ B1140266 (2RS,3RS)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane CAS No. 98769-69-8

(2RS,3RS)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane

Cat. No.: B1140266
CAS No.: 98769-69-8
M. Wt: 288.34
InChI Key:
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Description

(2RS,3RS)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane is an organic compound that belongs to the class of phenoxy compounds. These compounds are characterized by the presence of a phenoxy group attached to a hydrocarbon chain. This particular compound features both ethoxy and phenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2RS,3RS)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethoxyphenol and benzaldehyde.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst and specific temperature and pressure settings.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

(2RS,3RS)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The phenoxy and ethoxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogens and other electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

(2RS,3RS)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic properties and applications in drug development.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2RS,3RS)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The pathways involved in these interactions can lead to various biological responses, depending on the context and application.

Comparison with Similar Compounds

Similar Compounds

  • (2RS,3RS)-3-(2-Methoxyphenoxy)-1,2-dihydroxy-3-phenylpropane
  • (2RS,3RS)-3-(2-Chlorophenoxy)-1,2-dihydroxy-3-phenylpropane
  • (2RS,3RS)-3-(2-Fluorophenoxy)-1,2-dihydroxy-3-phenylpropane

Uniqueness

(2RS,3RS)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This distinguishes it from similar compounds with different substituents, such as methoxy, chloro, or fluoro groups.

Properties

IUPAC Name

3-(2-ethoxyphenoxy)-3-phenylpropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O4/c1-2-20-15-10-6-7-11-16(15)21-17(14(19)12-18)13-8-4-3-5-9-13/h3-11,14,17-19H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSHMFDVTMXNQSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC(C2=CC=CC=C2)C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Water (800 mL), sodium hydroxide (50%, 83.1 mL), tributylmethyl-ammonium chloride (75%, 27.5 ml), and 2-ethoxyphenol (306.72 g) were combined and stirred at 20-25° C. The methylene chloride solution of 2,3-epoxy-3-phenylpropanol from Example 1 was added, and the two phase mixture was stirred and heated to 40° C. internal temperature. The methylene chloride was distilled at atmospheric pressure over a 3-4 hour period. When the methylene chloride had been removed, the internal temperature was raised to 60° C. for 2 hours. The mixture was cooled to below 30° C., toluene (1200 ml) was added, and the mixture was stirred for 5 minutes. The phases were separated and the aqueous phase was extracted with toluene (800 mL). The toluene solutions were combined and washed with 1 N NaOH (2×400 ml) and with water (400 mL) at approximately 25° C. The toluene solution was concentrated under partial vacuum maintaining an internal temperature of 40-50° C. The residual oil was dissolved in methyl t-butyl ether (760 ml), and water content was verified to be less than 0.1% by potassium fluoride assay. The solution was seeded with crystals of the title compound at 20-25° C., stirred for 1 hour, and cooled to 0° C. for 2 hours. The resulting solids were filtered, washed with methyl t-butylether (2×200 mL, cooled to −15° C.), and dried under vacuum to yield 256.1 g of the title compound (60.5% from cinnamyl alcohol).
Name
Quantity
800 mL
Type
reactant
Reaction Step One
Quantity
83.1 mL
Type
reactant
Reaction Step Two
Quantity
306.72 g
Type
reactant
Reaction Step Three
Quantity
27.5 mL
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
60.5%

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